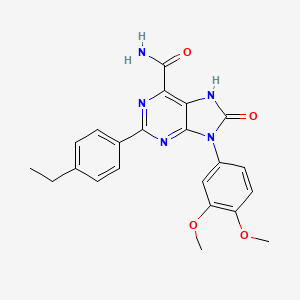

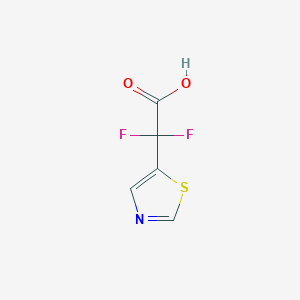

2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid is a chemical compound with the CAS Number: 2007426-87-9 . It has a molecular weight of 179.15 and is a powder in physical form . The IUPAC name for this compound is 2,2-difluoro-2-(thiazol-5-yl)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3F2NO2S/c6-5(7,4(9)10)3-1-8-2-11-3/h1-2H,(H,9,10) . This indicates that the compound has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 179.15 .Aplicaciones Científicas De Investigación

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Researchers have focused on synthesizing coordination polymers and MOFs utilizing compounds with similar structural motifs to 2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid. For instance, Orthaber et al. (2010) demonstrated an optimized synthesis of Tetrafluoroterephthalic Acid, which is used as a versatile linking ligand in the construction of new coordination polymers and MOFs. This research underscores the potential of fluorinated compounds in designing materials with novel properties, such as enhanced solubility and thermal stability, which could be inferred for this compound as well (Orthaber et al., 2010).

Thione-Thiol Tautomerism Studies

The compound's structural analogs have been used in studies to understand thione-thiol tautomerism, which is crucial in medicinal chemistry for designing drugs with optimal bioactivity and stability. Pop et al. (2015) conducted a theoretical analysis on similar thiazole derivatives, providing insights into the most stable tautomeric forms in aqueous solutions. Such studies highlight the importance of understanding the tautomeric preferences of thiazole-containing compounds, including this compound, in drug design and development (Pop et al., 2015).

Synthesis of Heterocyclic Compounds

Shulga et al. (2021) explored the condensation of 2-amino-1,3-thiazolium salts with trifluoroacetylacetone in acetic acid, yielding compounds that could serve as precursors for further chemical transformations. This research demonstrates the utility of thiazole derivatives in synthesizing a wide range of heterocyclic compounds, suggesting similar applications for this compound in organic synthesis and the development of novel chemical entities (Shulga et al., 2021).

Novel Synthesis Methods

Research has also focused on developing novel synthesis methods involving thiazole derivatives. An-chang (2012) detailed a synthesis process for a novel fungicide, demonstrating the broader applicability of such compounds in agricultural science. The methodology could offer insights into synthesizing related compounds, including this compound, for use in developing new pesticides or agrochemicals (Liu An-chang, 2012).

Safety and Hazards

Direcciones Futuras

Thiazoles, which are part of the compound’s structure, have been extensively studied for their diverse biological activities . Future research may focus on designing and developing different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

Thiazole derivatives are known to exhibit good oral absorption and cell permeability, which can lead to good bioavailability .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action of thiazole derivatives can be influenced by a variety of factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

Propiedades

IUPAC Name |

2,2-difluoro-2-(1,3-thiazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-1-8-2-11-3/h1-2H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIYJJBYSVUWCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Benzylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2965353.png)

![2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2965354.png)

![2-[(2,5-Dichlorophenyl)amino]acetohydrazide](/img/structure/B2965359.png)

![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2965363.png)